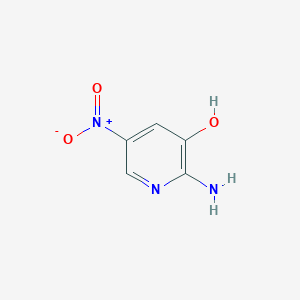

2-Amino-5-nitropyridin-3-ol

Descripción general

Descripción

2-Amino-5-nitropyridin-3-ol is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . The nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Pharmacokinetics

It is noted that the compound has high gastrointestinal (gi) absorption .

Análisis Bioquímico

Biochemical Properties

2-Amino-5-nitropyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine hydrate, leading to the reduction of the nitro group and the formation of 3-aminopyridine . This interaction suggests that this compound can participate in reduction reactions, potentially influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of this compound with hydrazine hydrate results in the elimination of the amino group and the formation of 3-aminopyridine, which can impact cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The reduction of the nitro group in this compound involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino . This mechanism highlights the compound’s ability to undergo reduction reactions, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the reduction of this compound with hydrazine hydrate is accompanied by the evolution of ammonia, indicating a time-dependent reaction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. The threshold effects observed in these studies are essential for determining the safe and effective dosage of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The reduction of the nitro group in this compound by hydrazine hydrate is a key metabolic pathway that highlights the compound’s role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound’s interactions with transporters and binding proteins influence its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy in various applications .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s biochemical properties and interactions with other biomolecules .

Actividad Biológica

2-Amino-5-nitropyridin-3-ol (often abbreviated as 2A5NPN) is a compound of increasing interest in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its nitro group at the 5-position and an amino group at the 2-position of the pyridine ring. The synthesis typically involves nitration and subsequent functionalization of pyridine derivatives. For instance, studies have shown that various methods can yield this compound with high purity and yield, including the use of specific reagents that facilitate regioselective reactions .

Antimicrobial Properties

One of the notable biological activities of this compound is its antimicrobial efficacy. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For example, a study reported that 2A5NPN demonstrated potent activity against Fusarium oxysporum, a pathogen affecting agricultural crops .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Fusarium oxysporum | 50 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It has been shown to interact with nicotinamide adenine dinucleotide (NAD+) metabolism pathways through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. This interaction suggests that it may have implications in metabolic disorders such as obesity and type 2 diabetes .

Case Study: NAMPT Inhibition

In a recent study, the effects of 2A5NPN on NAMPT activity were evaluated in vitro. Results indicated a dose-dependent inhibition, with significant reductions in NAD+ levels observed at concentrations above 10 µM. This inhibition could potentially lead to therapeutic strategies targeting metabolic conditions linked to NAD+ dysregulation .

Structural Analysis and Docking Studies

Molecular docking studies have been performed to elucidate the binding affinity of this compound to various biological targets. These studies suggest that its structural features allow for effective interaction with target enzymes, enhancing its potential as a therapeutic agent.

Table 2: Docking Scores of this compound with Biological Targets

| Target Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| NAMPT | -9.1 | |

| Dipeptidyl Peptidase IV (DPP-IV) | -8.4 | |

| Carbonic Anhydrase II | -7.9 |

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of any compound intended for therapeutic use. Preliminary studies indicate that while this compound exhibits biological activity, it also necessitates careful evaluation regarding cytotoxicity. In vitro assays have shown that at higher concentrations, there may be cytotoxic effects on mammalian cell lines, emphasizing the need for further investigation into its safety margins .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that derivatives of 2-amino-5-nitropyridin-3-ol exhibit significant antimicrobial properties. For instance, studies have shown that the compound can be synthesized into various derivatives that demonstrate activity against bacterial strains, making them potential candidates for new antibiotic formulations .

- Anti-inflammatory Agents : The compound's derivatives are also investigated for anti-inflammatory effects. They are found to inhibit pathways involved in inflammation, suggesting their utility in treating conditions like arthritis and other inflammatory disorders .

- Synthesis of Bioactive Molecules : this compound serves as an intermediate in the synthesis of more complex bioactive molecules. It is particularly useful in creating adenosine analogs, which are essential in treating cardiovascular diseases such as hypertension .

Agrochemical Applications

- Pesticide Development : The compound has been explored for its potential use in developing new agrochemicals. Its derivatives can act as herbicides or insecticides, contributing to sustainable agricultural practices by providing alternatives to conventional chemicals .

- Plant Growth Regulators : Some studies suggest that certain derivatives of this compound can enhance plant growth and resistance to stress, indicating their role as plant growth regulators .

Material Science Applications

- Polymer Chemistry : The unique properties of this compound make it suitable for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of materials used in various industrial applications .

- Photophysical Properties : Research on the photophysical properties of this compound reveals its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to absorb and emit light efficiently .

Case Study 1: Antimicrobial Derivatives

A study published in a peer-reviewed journal synthesized several derivatives of this compound and evaluated their antimicrobial activities against various pathogens. The findings indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, thus highlighting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory applications, researchers synthesized a series of compounds derived from this compound and tested them using in vitro models. Results showed significant inhibition of pro-inflammatory cytokines, suggesting these compounds could lead to effective treatments for inflammatory diseases .

Propiedades

IUPAC Name |

2-amino-5-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLVADZLQKGFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418719 | |

| Record name | 2-amino-5-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908248-27-1 | |

| Record name | 2-amino-5-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.